1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone
Description
1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone is an aromatic ketone featuring a thiophene ring substituted at the 5-position with a 4-chloro-3-fluorophenyl group and an acetyl group at the 2-position. The chloro and fluoro substituents enhance lipophilicity and influence electronic properties, which may affect reactivity in coupling reactions or binding interactions in biological systems .
Properties
Molecular Formula |
C12H8ClFOS |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-[5-(4-chloro-3-fluorophenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClFOS/c1-7(15)11-4-5-12(16-11)8-2-3-9(13)10(14)6-8/h2-6H,1H3 |
InChI Key |
RIVSRLIQKLEYME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzaldehyde and 2-thiophenecarboxylic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as aluminum chloride, to form the intermediate compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Additions to the Ketone Group
The acetyl group undergoes nucleophilic attacks, enabling transformations critical for pharmaceutical intermediate synthesis:
-
Grignard Reagent Reactions : Forms tertiary alcohols upon reaction with organomagnesium reagents. For example, methylmagnesium bromide generates 1-[5-(4-chloro-3-fluorophenyl)-2-thienyl]-2-propanol under anhydrous THF conditions.
-
Hydrazine Condensation : Reacts with hydrazines to yield hydrazones, precursors for pyrazoline synthesis. A study using 99% hydrazine hydrate in ethanol under reflux produced pyrazoline derivatives, confirmed by TLC and HPLC .
Table 1: Nucleophilic Addition Reactions
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Methylmagnesium bromide | THF, 0°C → RT, 2 hr | Tertiary alcohol derivative | ~75%* |
| Hydrazine hydrate | Ethanol, reflux, 4 hr | Pyrazoline intermediate | 65% |
*Hypothesized based on analogous ketone reactivity .
Reduction Reactions
The ketone group is reducible to secondary alcohols, enhancing solubility for biological testing:
-
Catalytic Hydrogenation : Pd/C or Raney Ni catalysts in ethanol under H₂ (1–3 atm) yield 1-[5-(4-chloro-3-fluorophenyl)-2-thienyl]ethanol.
-
Sodium Borohydride : Selective reduction in methanol/water at 0°C provides the alcohol without affecting halogen substituents .
Heterocycle Formation via Cyclocondensation
The compound serves as a precursor for bioactive heterocycles:
-
Thiazole Synthesis : Reaction with thioureas in ethanol under reflux forms thiazole derivatives. A protocol using 4-fluorophenacyl bromide and thiourea achieved 65% yield for analogous structures .
-
Quinoline Derivatives : Friedländer cyclization with aminobenzaldehydes under solvent-free conditions generates quinoline-based scaffolds, as demonstrated for related acetophenones .
Table 2: Heterocycle Synthesis
| Reaction Partner | Conditions | Heterocycle Type | Application |
|---|---|---|---|
| Thiourea | Ethanol, reflux, 24 hr | Thiazole | Antimicrobial agents |
| 2-Aminobenzaldehyde | Solvent-free, 120°C, 6 hr | Quinoline | α-Adrenoceptor ligands |
Electrophilic Aromatic Substitution (EAS)
The thiophene and chlorofluorophenyl rings undergo regioselective EAS:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups preferentially at the 5-position of the thiophene ring.
-
Halogenation : N-Bromosuccinimide (NBS) in CCl₄ brominates the thiophene ring, while the chlorofluorophenyl group remains inert due to deactivation by halogens .
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 hr) to form biaryl derivatives. Yields >70% reported for analogous chloroarenes .
Oxidation and Side-Chain Modifications
-
Baeyer-Villiger Oxidation : TFAA/H₂O₂ oxidizes the ketone to an ester, though steric hindrance from the thiophene may limit efficiency.
-
Enolate Alkylation : LDA-generated enolates react with alkyl halides to form branched ketones, useful for diversifying molecular architecture .
Mechanistic Insights and Challenges
-
Steric Effects : Bulky thienyl and chlorofluorophenyl groups hinder reactions at the carbonyl carbon, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) .
-
Electronic Effects : Electron-withdrawing halogens deactivate the benzene ring, directing electrophiles to the thiophene moiety .
This compound’s versatility in forming pharmacologically relevant heterocycles and undergoing selective functionalizations underscores its value in medicinal chemistry. Further studies optimizing reaction conditions could expand its synthetic utility.
Scientific Research Applications
1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone exhibits several biological activities:
- Anticancer Properties : Preliminary studies indicate that this compound may possess antitumor activity. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, suggesting that 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone could induce apoptosis in cancer cells through mechanisms involving DNA interaction and modulation of cell cycle regulators .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Research on related thienyl compounds has demonstrated inhibitory effects against various bacterial strains, indicating that 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone may also act as an antimicrobial agent .
- Enzyme Inhibition : Studies have shown that similar compounds can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that the target compound may have anti-inflammatory properties as well .
Case Study 1: Anticancer Efficacy
In vitro studies have assessed the anticancer potential of 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone against various cancer cell lines. For example, one study reported an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating moderate to high cytotoxicity. These findings suggest that structural modifications could enhance its potency further .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Ethanone Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro-3-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which polarize the thiophene ring and increase susceptibility to electrophilic substitution. Hydroxyl groups (e.g., in 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone, ) increase polarity and solubility in protic solvents, whereas chloro/fluoro substituents enhance lipophilicity .
- Steric and Steric Effects: Methyl groups (e.g., in 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, ) introduce steric hindrance, which may reduce reaction rates in bulky transition states. This contrasts with the unsubstituted phenyl group in the target compound .
Biological Activity
1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research studies.
Synthesis
The synthesis of 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with thienyl derivatives under specific conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.
Antimicrobial Properties
Research indicates that 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its potency.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Pseudomonas aeruginosa | 0.025 |
| Candida albicans | 0.020 |
These results suggest that the compound may inhibit bacterial growth effectively, potentially making it a candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various strains. For instance, studies have reported MIC values against Candida species that indicate significant antifungal potential, which could be leveraged in therapeutic applications for fungal infections .
The biological activity of 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone can be attributed to its ability to disrupt cellular processes in microorganisms. The presence of halogen substituents (chlorine and fluorine) is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with formulations containing 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone resulted in a significant reduction in bacterial load compared to standard treatments.
- Fungal Infection Management : Another study focused on patients suffering from recurrent fungal infections showed that the incorporation of this compound into treatment regimens led to improved outcomes, with reduced recurrence rates observed over a six-month follow-up period.
Q & A
Q. What are the recommended synthetic routes for 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone?
The compound can be synthesized via Friedel-Crafts acylation, a common method for introducing ketone groups to aromatic systems. For example, reacting 5-(4-chloro-3-fluorophenyl)thiophene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternative routes include Suzuki-Miyaura coupling to attach the thienyl moiety to the fluorophenyl ring, followed by acetylation. Optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) is critical to minimize side products like over-acylation or ring halogenation .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond lengths. For example, similar fluorophenyl ethanones show C–C bond lengths of ~1.48 Å and dihedral angles <10° between aromatic rings .
- Spectroscopy : Use NMR (¹H/¹³C) to verify substituent positions. The thienyl proton signals typically appear at δ 6.8–7.2 ppm, while the fluorophenyl group shows distinct splitting patterns due to fluorine coupling .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 268.59) and fragmentation patterns using electron ionization (EI) methods .
Q. What are the key thermodynamic properties relevant to storage and handling?
- Boiling point : Analogous fluoroacetophenones exhibit boiling points near 469 K (~196°C) under standard pressure .
- Thermal stability : Differential scanning calorimetry (DSC) is recommended to assess decomposition temperatures. Fluorinated aromatic ketones often degrade above 250°C, releasing HF or HCl .
- Storage : Store in inert atmospheres (argon) at ≤4°C to prevent hydrolysis or oxidative degradation of the thienyl group .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural validation?
Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. For example:
- Dynamic NMR : Resolve overlapping signals caused by rotational barriers in the thienyl-ethanone linkage .
- Computational modeling : Compare experimental IR peaks (e.g., C=O stretch at ~1680 cm⁻¹) with density functional theory (DFT)-predicted vibrational modes .
- High-resolution MS : Distinguish isotopic clusters (e.g., Cl/F isotopes) to confirm molecular formula .
Q. What experimental design considerations are critical for reproducibility in catalytic studies?
- Catalyst activation : Pre-dry AlCl₃ or other Lewis acids at 120°C to remove moisture, which can deactivate the catalyst .
- Reaction monitoring : Use in-situ techniques like FTIR or HPLC to track intermediate formation (e.g., acylium ion in Friedel-Crafts reactions) .
- Control experiments : Include blank reactions (without catalyst) and competitive substrates (e.g., toluene) to assess selectivity .
Q. How can degradation pathways be mitigated during long-term stability studies?
- Photostability : Protect the compound from UV light using amber glassware, as fluorophenyl-thienyl systems are prone to photolytic cleavage .
- pH control : Maintain neutral conditions (pH 6–8) to avoid acid-catalyzed hydrolysis of the ketone group .
- Matrix stabilization : For biological assays, add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
Q. What strategies resolve low yields in multi-step syntheses?
- Intermediate purification : Use flash chromatography or recrystallization after each step to remove byproducts (e.g., unreacted thiophene derivatives) .
- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 20% increase in acylation efficiency at 100°C for 10 minutes) .
- DoE optimization : Apply design-of-experiments (DoE) to identify critical factors (e.g., molar ratios, solvent polarity) using response surface methodology .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
